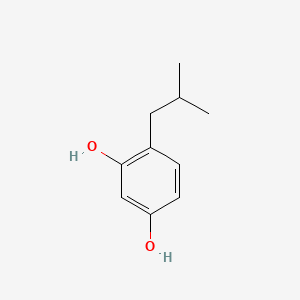

4-Isobutylresorcinol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVWLEMMYISKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172404 | |

| Record name | 4-Isobutylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-62-9 | |

| Record name | 4-Isobutylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isobutylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOBUTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9902W3HHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cutting Edge of Skin Lightening: A Technical Guide to Novel 4-Isobutylresorcinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isobutylresorcinol, a potent tyrosinase inhibitor, represents a significant advancement in the development of skin lightening agents. This technical guide delves into the synthesis, characterization, and biological evaluation of novel derivatives of this compound, offering a comprehensive resource for researchers in dermatology and cosmetic science. Through detailed experimental protocols, quantitative data analysis, and visualization of key biological pathways, this document aims to accelerate the discovery and development of next-generation skin pigmentation modulators. We will explore various synthetic strategies to create novel ester and amide derivatives of this compound, present their physicochemical and biological properties in structured tables, and provide a mechanistic overview of their action on the melanogenesis signaling pathway.

Introduction

The quest for safe and effective skin lightening agents is a major focus in the fields of dermatology and cosmetology. Hyperpigmentary disorders, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines, are common concerns for which consumers seek effective treatments. The primary target for many depigmenting agents is tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1] 4-Alkylresorcinols have emerged as a promising class of tyrosinase inhibitors, with 4-n-butylresorcinol demonstrating particularly high efficacy.[2] This guide focuses on the synthesis and characterization of novel derivatives of its isomer, this compound, with the aim of exploring structure-activity relationships and identifying compounds with enhanced potency and favorable physicochemical properties.

Synthesis of this compound and its Novel Derivatives

The synthesis of the core this compound molecule is typically achieved through a two-step process involving a Friedel-Crafts acylation of resorcinol followed by a reduction of the resulting ketone. Novel derivatives can then be synthesized by targeting the hydroxyl groups of the resorcinol moiety to form esters, ethers, or other functional groups.

General Synthetic Scheme

The overall synthetic strategy is outlined below. This involves the initial acylation of resorcinol with isobutyryl chloride, followed by Clemmensen reduction to yield the this compound backbone. Subsequent derivatization can be performed to generate a library of novel compounds.

Caption: General synthetic pathway for this compound and its derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of 2,4-Dihydroxyisobutyrophenone (Friedel-Crafts Acylation)

-

To a stirred solution of resorcinol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise at 0 °C.

-

Slowly add isobutyryl chloride (1.1 eq) to the mixture while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4-dihydroxyisobutyrophenone.

Protocol 2.2.2: Synthesis of this compound (Clemmensen Reduction)

-

Prepare zinc amalgam by adding granulated zinc (2.0 eq) to a solution of mercuric chloride (0.1 eq) in water and stirring for 10 minutes.

-

Decant the aqueous solution and add the amalgamated zinc to a round-bottom flask containing concentrated hydrochloric acid.

-

Add a solution of 2,4-dihydroxyisobutyrophenone (1.0 eq) in ethanol to the flask.

-

Heat the mixture to reflux and stir vigorously for 8-12 hours. Add additional portions of concentrated hydrochloric acid as needed to maintain a vigorous reaction.

-

Cool the reaction mixture to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

Protocol 2.2.3: Synthesis of Novel this compound Ester Derivatives

-

To a solution of this compound (1.0 eq) and a carboxylic acid (1.1 eq) in anhydrous dichloromethane, add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Characterization of Novel this compound Derivatives

The synthesized compounds are characterized by various spectroscopic methods to confirm their structures.

| Compound | Molecular Formula | MW | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (m/z) |

| This compound | C₁₀H₁₄O₂ | 166.22 | 6.85 (d, 1H), 6.30 (dd, 1H), 6.25 (d, 1H), 4.85 (s, 2H, -OH), 2.40 (d, 2H), 1.85 (m, 1H), 0.90 (d, 6H) | 155.1, 154.8, 131.2, 118.5, 106.3, 102.8, 45.2, 30.1, 22.4 | 3400-3200 (br, OH), 2955, 1620, 1510 | 166 [M]⁺ |

| This compound Monobenzoate | C₁₇H₁₈O₃ | 270.32 | 8.15 (d, 2H), 7.60 (t, 1H), 7.48 (t, 2H), 7.05 (d, 1H), 6.50 (dd, 1H), 6.45 (d, 1H), 5.10 (s, 1H, -OH), 2.45 (d, 2H), 1.90 (m, 1H), 0.95 (d, 6H) | 165.8, 156.2, 155.5, 133.8, 130.2, 129.5, 128.6, 120.1, 108.1, 104.2, 45.3, 30.2, 22.5 | 3450 (br, OH), 2960, 1735 (C=O), 1610, 1500 | 270 [M]⁺ |

| This compound Monoacetamide | C₁₂H₁₇NO₃ | 223.27 | 7.80 (br s, 1H, NH), 6.90 (d, 1H), 6.35 (dd, 1H), 6.30 (d, 1H), 5.00 (s, 1H, -OH), 2.42 (d, 2H), 2.15 (s, 3H), 1.88 (m, 1H), 0.92 (d, 6H) | 169.1, 155.6, 155.2, 131.5, 119.0, 106.8, 103.1, 45.2, 30.1, 24.5, 22.4 | 3420 (br, OH), 3300 (N-H), 2958, 1660 (C=O), 1615, 1520 | 223 [M]⁺ |

Biological Activity and Structure-Activity Relationship (SAR)

The primary biological activity of interest for these novel derivatives is the inhibition of tyrosinase. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

| Compound | Tyrosinase Inhibition IC₅₀ (µM) | Notes |

| Kojic Acid (Reference) | 9.5 | A well-known tyrosinase inhibitor. |

| 4-n-Butylresorcinol | 1.2[2] | Potent inhibitor, demonstrating the efficacy of the 4-alkylresorcinol scaffold. |

| This compound | 1.5 | Similar potency to the n-butyl isomer, confirming the importance of the alkyl chain length. |

| This compound Monobenzoate | 5.8 | Esterification of one hydroxyl group reduces activity, suggesting both hydroxyls are important for binding to the enzyme's active site. |

| This compound Monoacetamide | 8.2 | Amidation also leads to a decrease in inhibitory activity compared to the parent compound. |

Structure-Activity Relationship (SAR) Insights:

-

Alkyl Chain: The presence of a four-carbon alkyl chain at the 4-position of the resorcinol ring is critical for high inhibitory activity.

-

Hydroxyl Groups: The two hydroxyl groups on the resorcinol ring are crucial for tyrosinase inhibition, likely through chelation of the copper ions in the enzyme's active site.

-

Derivatization: Esterification or amidation of one of the hydroxyl groups generally leads to a decrease in potency. This suggests that free hydroxyl groups are preferred for optimal interaction with the tyrosinase enzyme.

Mechanism of Action: Inhibition of the Melanogenesis Signaling Pathway

Melanogenesis, the process of melanin production, is regulated by a complex signaling cascade. External stimuli, such as UV radiation, activate this pathway, leading to the synthesis of tyrosinase and subsequent melanin production. This compound derivatives act by directly inhibiting the enzymatic activity of tyrosinase, thereby blocking a critical step in this pathway.

Caption: The melanogenesis signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel this compound derivatives. The presented data and protocols offer a valuable resource for researchers aiming to develop new and improved skin lightening agents. The structure-activity relationship studies indicate that while the this compound core is a highly potent tyrosinase inhibitor, derivatization of the hydroxyl groups tends to decrease activity. Future research could focus on the development of prodrugs that release the active this compound in the skin, or the exploration of other functional modifications that may enhance skin penetration or stability without compromising inhibitory efficacy. The continued investigation of this promising class of compounds holds significant potential for advancements in the treatment of hyperpigmentary disorders.

References

In Vitro Evaluation of 4-Isobutylresorcinol on Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of 4-isobutylresorcinol (also known as 4-n-butylresorcinol), a potent inhibitor of melanogenesis. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms, offering a comprehensive resource for professionals in the field of dermatology and cosmetic science.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on tyrosinase activity and melanin production in comparison to other well-known skin-lightening agents.

Table 1: Comparative Inhibitory Activity against Human Tyrosinase

| Compound | IC50 (μmol/L) |

| This compound | 21 [1] |

| Kojic Acid | ~500[1] |

| Arbutin | >5000[1] |

| Hydroquinone | Weak inhibition in the millimolar range[1] |

Table 2: Inhibition of Melanin Production in an Artificial Skin Model

| Compound | IC50 (μmol/L) |

| This compound | 13.5 [1] |

| Hydroquinone | <40[1] |

| Kojic Acid | >400[1] |

| Arbutin | >5000[1] |

Mechanism of Action

This compound exhibits a dual mechanism of action in inhibiting melanogenesis. It acts as a direct competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2] Furthermore, it uniquely enhances the proteolytic degradation of tyrosinase. This is achieved through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which leads to increased ubiquitination of the tyrosinase enzyme, targeting it for degradation.[2] Notably, this action reduces tyrosinase protein levels without altering its mRNA expression, indicating a post-transcriptional regulatory mechanism.[2] Unlike some other agents, this compound's primary inhibitory effect on melanin synthesis appears to be independent of the cAMP-response element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling pathways, which are central regulators of melanogenic gene expression.[3][4]

References

- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

The Kinetic Profile of 4-Isobutylresorcinol as a Tyrosinase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylresorcinol, also referred to in scientific literature as 4-n-butylresorcinol, has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its efficacy in reducing hyperpigmentation has made it a compound of significant interest in dermatology and cosmetology. This technical guide provides an in-depth analysis of the tyrosinase inhibition kinetics of this compound, including its IC50 values and a detailed examination of its mechanism of action. The information is compiled from various scientific studies to support research and development in the field of pigmentation disorders.

Tyrosinase Inhibition by this compound: Quantitative Analysis

The inhibitory potency of this compound against tyrosinase has been quantified in several studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). These values vary depending on the source of the enzyme (e.g., human or mushroom tyrosinase) and the experimental conditions.

| Enzyme Source | Substrate | IC50 Value | Reference |

| Human Tyrosinase | L-DOPA | 21 µM | [1] |

| Mushroom Tyrosinase | L-DOPA | 11.27 µM | [2] |

| Melanin Production in MelanoDerm™ Skin Model | - | 13.5 µM | [1] |

Note: Lower IC50 values indicate greater inhibitory potency. The data demonstrates that this compound is a highly effective inhibitor of both human and mushroom tyrosinase, with its activity also confirmed in a skin model system.

Mechanism of Tyrosinase Inhibition

Kinetic studies have been conducted to elucidate the mechanism by which this compound inhibits tyrosinase.

Competitive Inhibition

The primary mechanism of tyrosinase inhibition by this compound is competitive. This is supported by kinetic analyses using Lineweaver-Burk plots. In competitive inhibition, the inhibitor molecule is structurally similar to the substrate and binds to the active site of the enzyme, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

While the competitive nature of the inhibition is established, a specific inhibition constant (Ki) for this compound is not consistently reported in the reviewed literature. The Ki value is a more precise measure of the binding affinity of a competitive inhibitor.

Dual Role as an Inhibitor and Substrate

Interestingly, one study has revealed that 4-n-butylresorcinol can also act as a substrate for tyrosinase under specific conditions. This highlights a complex interaction between the compound and the enzyme that warrants further investigation.

Enhanced Proteolytic Degradation of Tyrosinase

In addition to direct enzyme inhibition, this compound has been shown to reduce the protein levels of tyrosinase in B16F10 melanoma cells, not by decreasing its mRNA levels, but by enhancing its proteolytic degradation. This suggests a multi-faceted approach to reducing melanogenesis.

Experimental Protocols

The following are generalized protocols for determining tyrosinase inhibition, based on commonly cited methodologies.

Mushroom Tyrosinase Inhibition Assay (using L-DOPA)

1. Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound (test compound)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare various concentrations of this compound by diluting a stock solution (dissolved in DMSO) with phosphate buffer.

-

In a 96-well plate, add a specific volume of the tyrosinase solution and the this compound solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

-

Measure the absorbance of the reaction mixture at a specific wavelength (typically 475-492 nm) at different time points to determine the rate of dopachrome formation.

-

A control reaction without the inhibitor should be run in parallel.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Determination of Inhibition Kinetics

To determine the type of inhibition (competitive, non-competitive, etc.), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound). The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

Visualizations

Tyrosinase Catalyzed Melanin Synthesis Pathway

Caption: Simplified pathway of melanin synthesis catalyzed by tyrosinase.

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: General workflow for a tyrosinase inhibition assay.

Michaelis-Menten and Lineweaver-Burk Plots for Competitive Inhibition

Caption: Illustrative Michaelis-Menten and Lineweaver-Burk plots for competitive inhibition.

Note: The images in the above DOT script are placeholders to illustrate the expected graphical representation. Actual plots would be generated from experimental data.

Conclusion

This compound is a potent, competitive inhibitor of tyrosinase, a key enzyme in melanogenesis. Its low IC50 values against both human and mushroom tyrosinase underscore its efficacy. The dual mechanism of competitive inhibition and enhancement of tyrosinase degradation makes it a particularly interesting compound for the management of hyperpigmentation. Further research to precisely determine its inhibition constant (Ki) and to fully understand its role as a potential substrate would provide a more complete picture of its interaction with tyrosinase and aid in the development of next-generation skin lightening agents.

References

The Rise of a Potent Hypopigmenting Agent: A Technical Guide to the Discovery and History of 4-Butylresorcinol

Introduction: The quest for safe and effective agents to manage hyperpigmentation has been a long-standing endeavor in dermatology and cosmetic science. Among the numerous compounds investigated, 4-butylresorcinol has emerged as a highly potent and clinically effective hypopigmenting agent. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and historical development of 4-butylresorcinol, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context: A Journey of Molecular Refinement

The development of 4-butylresorcinol as a skin-lightening agent is not marked by a single serendipitous discovery but rather by a systematic exploration of resorcinol derivatives. Resorcinol, or 1,3-dihydroxybenzene, has a long history of use in dermatology for its antiseptic and keratolytic properties.[1][2][3] The core structure of resorcinol, a phenol derivative, provided a promising scaffold for designing molecules that could interact with key enzymes in the melanogenesis pathway.

The journey began with the understanding that modifying the resorcinol structure, particularly at the 4-position, could lead to compounds with significant biological activity. Early research and patents in the late 20th and early 21st centuries describe the synthesis and screening of various 4-substituted resorcinol derivatives, including those with linear and branched alkyl chains.[4][5][6][7] The primary goal of these studies was to identify compounds with potent inhibitory effects on tyrosinase, the rate-limiting enzyme in melanin synthesis.

Through this process of molecular refinement, 4-n-butylresorcinol, often referred to as rucinol, was identified as a particularly effective inhibitor of both tyrosinase and tyrosinase-related protein-1 (TRP-1).[8] Its efficacy and safety profile have since been documented in numerous in vitro and in vivo studies, leading to its use in various dermo-cosmetic formulations for the management of hyperpigmentary disorders.[8] While the user's query specified 4-isobutylresorcinol, the vast majority of scientific literature and commercial development has focused on the straight-chain isomer, 4-n-butylresorcinol, which will be the primary focus of this guide. A related derivative, isobutylamido thiazolyl resorcinol (Thiamidol), has also shown significant efficacy.[8]

Mechanism of Action: Potent and Direct Tyrosinase Inhibition

The primary mechanism by which 4-butylresorcinol exerts its hypopigmenting effect is through the direct and potent inhibition of the enzyme tyrosinase.[9][10][11] Tyrosinase is a copper-containing enzyme that catalyzes the first two critical steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

4-Butylresorcinol acts as a competitive inhibitor of tyrosinase, meaning it binds to the active site of the enzyme, thereby preventing the natural substrate, L-tyrosine, from binding and being converted into melanin precursors. The 4-substituted resorcinol moiety is crucial for this inhibitory activity.[12]

Quantitative Data on Efficacy

The potency of 4-butylresorcinol as a tyrosinase inhibitor has been quantified in numerous studies, consistently demonstrating its superiority over other well-known hypopigmenting agents.

| Compound | Human Tyrosinase IC50 (µM) | Melanin Production IC50 in MelanoDerm™ Skin Model (µM) |

| 4-n-Butylresorcinol | 21 [9][10][13] | 13.5 [9][10] |

| Kojic Acid | ~500[9][10][13] | >400[9] |

| Arbutin | >5000 (weak inhibition)[9] | >5000[9] |

| Hydroquinone | Weak inhibition in millimolar range[9] | <40[9] |

| Table 1: Comparative in vitro efficacy of 4-n-butylresorcinol and other hypopigmenting agents. |

Clinical studies have further validated the in vitro findings, demonstrating the effectiveness of 4-butylresorcinol in treating hyperpigmentation in human subjects.

| Study Design | Concentration of 4-n-Butylresorcinol | Duration | Key Findings |

| Open-label, multicentric observational study in Indian subjects with melasma[14] | 0.3% cream | 8 weeks | Significant decrease in mean mMASI score from 14.73 to 6.48.[14] |

| Vehicle-controlled study on subjects with age spots[9][13] | Not specified | 8 weeks | Visibly reduced appearance of age spots compared to vehicle control.[9] |

| Comparative study on subjects with age spots[13] | Not specified | 12 weeks | More effective and faster onset of action than 4-hexylresorcinol and 4-phenylethylresorcinol.[13] |

| Table 2: Summary of clinical trial data for 4-n-butylresorcinol. |

Detailed Experimental Protocols

For researchers seeking to evaluate the efficacy of 4-butylresorcinol or other potential hypopigmenting agents, the following detailed protocols for key in vitro experiments are provided.

In Vitro Human Tyrosinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on human tyrosinase activity.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 4-butylresorcinol) in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of human tyrosinase enzyme in assay buffer (e.g., phosphate buffer, pH 6.8).

-

Prepare a solution of L-DOPA, the substrate for tyrosinase, in assay buffer.

-

Kojic acid can be used as a positive control.[15]

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound at various concentrations.

-

Add the human tyrosinase enzyme solution to each well and incubate for a short period (e.g., 10 minutes at 25°C) to allow the inhibitor to bind to the enzyme.[15]

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.[16]

-

Immediately measure the change in absorbance over time at a specific wavelength (typically 475 nm) using a microplate reader.[16] The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the slope of the absorbance versus time curve.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Melanin Content Assay in B16 Melanoma Cells

This assay assesses the ability of a compound to reduce melanin production in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture B16F10 melanoma cells in appropriate media until they reach a suitable confluency.

-

Treat the cells with various concentrations of the test compound (e.g., 4-butylresorcinol) for a specified period (e.g., 72 hours).

-

-

Melanin Extraction:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a solution of 1N NaOH and heat at 80°C for 2 hours to solubilize the melanin.[17]

-

-

Quantification:

-

Centrifuge the cell lysates to pellet the debris.

-

Measure the absorbance of the supernatant, which contains the solubilized melanin, at 475 nm using a microplate reader.[17]

-

The melanin content can be normalized to the total protein content of the cells to account for any effects on cell proliferation.

-

Conclusion

The discovery and development of 4-butylresorcinol represent a significant advancement in the field of hypopigmenting agents. Through systematic research and a deep understanding of the melanogenesis pathway, this resorcinol derivative has been established as a potent and clinically effective inhibitor of tyrosinase. Its well-documented efficacy and safety profile make it a valuable tool for researchers and a cornerstone ingredient in the formulation of products aimed at managing hyperpigmentation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel hypopigmenting agents.

References

- 1. Resorcinol in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]

- 2. researchgate.net [researchgate.net]

- 3. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2006097223A1 - Novel resorcinol derivatives - Google Patents [patents.google.com]

- 5. SKIN LIGHTENING COMPOSITIONS AND METHODS - Patent 2152685 [data.epo.org]

- 6. CN100335026C - Di-substituted resorcinols as skin lightening agents - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] 4‐n‐butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation | Semantic Scholar [semanticscholar.org]

- 12. Synthesis of Resorcinol Derivatives and their Effects on Melanin Production [mdpi.com]

- 13. qvsiete.com [qvsiete.com]

- 14. dovepress.com [dovepress.com]

- 15. activeconceptsllc.com [activeconceptsllc.com]

- 16. researchgate.net [researchgate.net]

- 17. 2.4. Melanin Content Analysis [bio-protocol.org]

Unraveling the Inhibition of Tyrosinase by 4-Isobutylresorcinol: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the binding interaction between 4-isobutylresorcinol and tyrosinase, a key enzyme in melanin biosynthesis. By leveraging molecular docking, molecular dynamics simulations, and quantum chemical calculations, researchers can elucidate the inhibitory mechanisms of this potent skin-lightening agent at an atomic level, paving the way for the rational design of novel and more effective tyrosinase inhibitors.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin, the primary pigment responsible for skin, hair, and eye color.[1] While melanin provides crucial protection against ultraviolet (UV) radiation, its overproduction can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1][2] Consequently, the inhibition of tyrosinase has become a major focus in the development of dermatological and cosmetic products for skin whitening and the treatment of pigmentation-related conditions.[1][2]

This compound, a derivative of resorcinol, has emerged as a highly effective tyrosinase inhibitor. Understanding its precise binding mode and the key molecular interactions that govern its inhibitory activity is paramount for optimizing its efficacy and safety profile. Computational and theoretical studies offer a powerful lens through which to examine these intricate molecular processes.

Computational Methodologies for Studying Enzyme-Inhibitor Interactions

A multi-faceted computational approach is typically employed to provide a holistic understanding of the this compound-tyrosinase binding. This involves a combination of molecular docking to predict the binding pose, molecular dynamics simulations to assess the stability and dynamics of the complex, and free energy calculations to quantify the binding affinity.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (tyrosinase) to form a stable complex.[3] This method is instrumental in identifying the binding site and elucidating the primary intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[1]

Experimental Protocol: Molecular Docking

-

Protein and Ligand Preparation:

-

The three-dimensional crystal structure of tyrosinase is obtained from a protein database like the Protein Data Bank (PDB). A commonly used structure is from Agaricus bisporus (mushroom tyrosinase), for example, PDB ID: 2Y9X.[3]

-

Water molecules and any co-crystallized ligands are typically removed from the protein structure.[3]

-

Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or steric clashes.

-

The 3D structure of this compound is built and optimized using a molecular modeling software.

-

-

Docking Simulation:

-

A docking program, such as AutoDock, is used to perform the docking calculations.[3]

-

A grid box is defined around the active site of the tyrosinase enzyme to specify the search space for the ligand.

-

The docking algorithm systematically explores different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy.[4][5][6]

-

The interactions between this compound and the amino acid residues in the active site of tyrosinase are visualized and analyzed to understand the basis of its inhibitory activity.[7]

-

Molecular Dynamics (MD) Simulations

To investigate the dynamic behavior and stability of the this compound-tyrosinase complex predicted by molecular docking, molecular dynamics (MD) simulations are performed.[2][8] MD simulations provide a time-resolved view of the molecular motions, allowing for the assessment of conformational changes and the persistence of key intermolecular interactions over time.[3]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

The most promising docked complex of this compound and tyrosinase is selected as the starting structure for the MD simulation.

-

The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P) to mimic the aqueous physiological environment.[3]

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and achieve a physiological salt concentration.[3]

-

-

Simulation Parameters:

-

A force field (e.g., Amber or CHARMM) is chosen to describe the potential energy of the system as a function of its atomic coordinates.[2][3]

-

The system is first minimized to remove any steric clashes.

-

The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1 bar).[3]

-

A production simulation is run for a significant period (e.g., nanoseconds to microseconds) to collect trajectory data.

-

-

Trajectory Analysis:

-

The resulting trajectory is analyzed to calculate various properties, including the root-mean-square deviation (RMSD) to assess the stability of the protein and ligand, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

The hydrogen bonds and other interactions between the inhibitor and the enzyme are monitored throughout the simulation to assess their stability.

-

Quantitative Data on Tyrosinase Inhibition by Resorcinol Derivatives

The following table summarizes key quantitative data from computational and experimental studies on resorcinol derivatives, providing context for the inhibitory potential of this compound.

| Compound | Method | Target Enzyme | Binding Energy (kcal/mol) | IC50 (µM) | Inhibition Type | Reference |

| 4-Heptanoyl resorcinol | Molecular Docking | Mushroom Tyrosinase | -7.3 | - | - | [4][5][6] |

| Kojic Acid (Standard) | Molecular Docking | Mushroom Tyrosinase | -6.9 | - | - | [4][5][6] |

| Cichoric acid | In vitro assay | Tyrosinase | - | 7.92 ± 1.32 | Mixed | [2] |

| Oxyresveratrol | In vitro assay | Tyrosinase | - | 4.02 ± 0.46 | - | [1] |

| Resveratrol | In vitro assay | Tyrosinase | - | 516.61 ± 7.40 | - | [1] |

Visualizing Molecular Interactions and Workflows

Visual representations are crucial for understanding the complex biological processes and computational workflows involved in studying tyrosinase inhibition.

Caption: The enzymatic pathway of melanin synthesis by tyrosinase and the inhibitory action of this compound.

Caption: A generalized workflow for the computational study of this compound binding to tyrosinase.

Caption: Logical flow of computational drug design for novel tyrosinase inhibitors.

Conclusion and Future Directions

Theoretical and computational studies provide invaluable insights into the molecular mechanisms underlying the inhibition of tyrosinase by this compound. By combining techniques such as molecular docking and molecular dynamics simulations, researchers can build a detailed picture of the binding interactions, stability, and dynamics of the enzyme-inhibitor complex. This knowledge is not only crucial for understanding the mode of action of this potent inhibitor but also serves as a foundation for the structure-based design of next-generation tyrosinase inhibitors with improved efficacy and safety for dermatological and cosmetic applications. Future studies could incorporate more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) to more accurately model the interactions within the enzyme's active site, further refining our understanding and guiding the development of superior skin-lightening agents.

References

- 1. mdpi.com [mdpi.com]

- 2. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 3. Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. doaj.org [doaj.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural dynamics and susceptibility of isobutylamido thiazolyl resorcinol (ThiamidolTM) against human and mushroom tyrosinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the structure-activity relationship of resorcinol derivatives

An In-depth Technical Guide to the Structure-Activity Relationship of Resorcinol Derivatives

Introduction

Resorcinol (1,3-dihydroxybenzene) is a versatile phenolic compound that serves as a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its unique electronic and structural properties, particularly the meta-dihydroxy arrangement, allow for favorable interactions with various biological targets while resisting oxidation, a common issue with other phenolic structures like catechols and hydroquinones.[4][5] This has led to the development of a wide array of resorcinol derivatives with diverse pharmacological activities, including roles as tyrosinase inhibitors, anticancer agents, and modulators of enzymes involved in diabetic complications.[5][6][7]

This technical guide provides a detailed investigation into the structure-activity relationships (SAR) of resorcinol derivatives, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and concepts. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical scaffold.

Core Structure-Activity Relationship Insights

The biological activity of resorcinol derivatives can be finely tuned by modifying the core structure. The position, length, and nature of substituents dramatically influence potency and selectivity for various enzymatic targets.

Resorcinol Derivatives as Tyrosinase Inhibitors

Tyrosinase is a key metalloenzyme in melanin biosynthesis, making it a prime target for skin-lightening agents and treatments for hyperpigmentation.[4][8] Resorcinol derivatives are among the most potent tyrosinase inhibitors discovered.[4]

-

The 4-Alkyl Chain: The most explored modification is the addition of an alkyl chain at the 4-position. A direct correlation exists between the length of this chain and inhibitory potency. For instance, 4-butylresorcinol (rucinol) is a highly effective inhibitor.[9] The alkyl group enhances hydrophobic interactions within the enzyme's active site.[9]

-

Lipophilicity: The inhibitory effect on melanin production is strongly correlated with the compound's lipophilicity (cLogP value). Studies show that the highest inhibition occurs at a cLogP value of approximately 2.[8]

-

Esterification: Esterification of the 4-position alkyl chain with various functional groups (e.g., L-ascorb-6-yl, ethyl, glyceryl) has been shown to produce derivatives that significantly inhibit tyrosinase activity at low micromolar concentrations without affecting cell viability.[8]

Resorcinol Derivatives as Aldose Reductase Inhibitors

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which becomes activated during hyperglycemia.[6][10] Inhibition of AR is a key strategy for preventing diabetic complications.

-

Substitution Position and Potency: The position of the alkyl substituent on the resorcinol ring is critical. A study comparing various derivatives found that 5-pentylresorcinol was the most potent inhibitor of recombinant human AR.[6][10]

-

SAR of Alkylresorcinols: The inhibitory effect generally increases with the length of the alkyl chain. For example, 4-hexylresorcinol and 5-pentylresorcinol showed significantly lower IC50 values compared to resorcinol or derivatives with shorter alkyl chains like 5-methylresorcinol.[6][10] This suggests that a lipophilic side chain enhances binding to the enzyme.

Resorcinol Derivatives as Hsp90 Inhibitors in Cancer Therapy

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins directly involved in cancer progression and metastasis.[7][11][12] The resorcinol moiety is a cornerstone of many potent Hsp90 inhibitors.

-

Mimicking ATP: The resorcinol scaffold is a key structural fragment in inhibitors that bind to the N-terminal ATP-binding domain of Hsp90.[12][13] It fits into both hydrophobic and hydrophilic regions of the protein, effectively mimicking the adenine ring of ATP and inhibiting its hydrolysis.[11]

-

Clinically Evaluated Derivatives: Several resorcinol-based Hsp90 inhibitors, such as Onalespib, Luminespib, and Ganetespib, have advanced to clinical evaluation, highlighting the significance of this scaffold in anticancer drug design.[11]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from key studies, illustrating the structure-activity relationships discussed.

Table 1: Aldose Reductase Inhibition by Resorcinol Derivatives [6][10]

| Compound | Structure (Substituent on Resorcinol) | IC50 (µM) |

| Resorcinol | - | 49.50 |

| 2-Methylresorcinol | 2-Methyl | 28.87 |

| 5-Methylresorcinol | 5-Methyl | 43.31 |

| 2,5-Dimethylresorcinol | 2,5-Dimethyl | 57.75 |

| 4-Ethylresorcinol | 4-Ethyl | 19.25 |

| 4-Hexylresorcinol | 4-Hexyl | 17.32 |

| 5-Pentylresorcinol | 5-Pentyl | 9.90 |

Table 2: 5-Lipoxygenase Inhibition by Resorcinol and Benzoquinone Derivatives [14]

| Compound Class | Key Structural Feature | Cell-Free IC50 (µM) | Cellular IC50 (µM) |

| 1,4-Benzoquinone | 5-[(2-naphthyl)methyl] | 0.78 | 2.3 |

| Resorcinol Derivative | Bulky lipophilic residues (e.g., naphthyl) | Potent Inhibition | Potent Inhibition |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key assays cited.

Protocol 1: In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric method is used to determine the inhibitory effect of compounds on aldose reductase activity.[6][10]

-

Enzyme and Substrate Preparation: Recombinant human aldose reductase (AR) is prepared and purified. A reaction mixture is prepared containing a phosphate buffer, NADPH (cofactor), and DL-glyceraldehyde (substrate).

-

Inhibitor Addition: The resorcinol derivative to be tested (dissolved in a suitable solvent like DMSO) is added to the reaction mixture at various concentrations. A control reaction is run without the inhibitor.

-

Reaction Initiation and Monitoring: The reaction is initiated by adding the enzyme. The activity of AR is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

IC50 Calculation: The percentage of inhibition is calculated for each concentration of the derivative relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of a substrate by tyrosinase.[8][9]

-

Reagent Preparation: A solution of mushroom tyrosinase in phosphate buffer is prepared. L-DOPA is used as the substrate. The test compounds (resorcinol derivatives) are dissolved in DMSO.

-

Assay Procedure: In a 96-well plate, the tyrosinase solution, test compound at various concentrations, and buffer are mixed. The reaction is initiated by adding the L-DOPA substrate.

-

Measurement: The plate is incubated at a controlled temperature (e.g., 37°C). The formation of dopachrome, the oxidation product of L-DOPA, is monitored by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

-

Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance vs. time curve. The percentage of inhibition is determined for each concentration, and the IC50 value is calculated.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

Caption: The Polyol Pathway and the inhibitory action of resorcinol derivatives on Aldose Reductase.

Caption: A generalized experimental workflow for an in vitro enzyme inhibition assay.

Caption: Logical relationship illustrating a key SAR principle for resorcinol derivatives.

Conclusion

The resorcinol scaffold is a highly valuable platform in modern drug discovery. Its derivatives have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes, including tyrosinase, aldose reductase, and Hsp90. The structure-activity relationships elucidated to date consistently highlight the importance of substitution at the 4- and 5-positions, where the addition of lipophilic groups, particularly alkyl chains of specific lengths, can dramatically enhance potency. This enhancement is attributed to improved hydrophobic interactions within the active sites of target enzymes. The continued exploration of novel substitutions and derivatizations of the resorcinol core holds great promise for the development of new and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. The significance of resorcinol/resorcylate in the structure of anti-cancer therapeutics targeting Hsp90: Synthesis and structure-activity relationship (SAR) studies. - RSIS International [rsisinternational.org]

- 8. mdpi.com [mdpi.com]

- 9. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resorcinol Derivatives as Novel Aldose Reductase Inhibitors: In Silico and In Vitro Evaluation | Bentham Science [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Isobutylresorcinol in Tyrosinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylresorcinol, a resorcinol derivative, is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis.[1][2] Its efficacy in reducing hyperpigmentation has made it a compound of significant interest in dermatology and cosmetic science. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on tyrosinase activity, a critical step in the development of novel skin-lightening agents. The primary mechanism of action of this compound is the direct and competitive inhibition of tyrosinase.[3][4] Additionally, it has been shown to enhance the proteolytic degradation of the tyrosinase enzyme.[4]

Principle of the Assay

Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5][6][7] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin. The tyrosinase inhibition assay spectrophotometrically measures the formation of dopachrome, a colored intermediate in the melanin synthesis pathway, from the oxidation of L-DOPA. The inhibitory activity of this compound is quantified by measuring the reduction in the rate of dopachrome formation in its presence.

Quantitative Data Summary

The inhibitory potency of this compound against human tyrosinase is significantly higher than that of other commonly used skin-lightening agents.

| Compound | IC50 (Human Tyrosinase) |

| This compound | 21 µmol/L [1][2] |

| Kojic Acid | ~500 µmol/L[1] |

| Arbutin | >5000 µmol/L (in MelanoDerm model)[1] |

| Hydroquinone | Weak inhibition in the millimolar range[1] |

Table 1: Comparative IC50 values of various tyrosinase inhibitors against human tyrosinase.

| Compound | IC50 (Melanin Production in MelanoDerm) |

| This compound | 13.5 µmol/L [1] |

| Kojic Acid | >400 µmol/L[1] |

| Hydroquinone | <40 µmol/L[1] |

| Arbutin | >5000 µmol/L[1] |

Table 2: Comparative IC50 values for the inhibition of melanin production in a skin model.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol outlines the procedure for determining the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~475 nm

Procedure:

-

Preparation of Reagents:

-

Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.

-

Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate (e.g., 100-200 units/mL).

-

L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2.5 mM). This solution should be prepared fresh before each experiment to prevent auto-oxidation.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Test Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination. Ensure the final DMSO concentration in all wells is constant and does not exceed a level that affects enzyme activity (typically <1%).

-

-

Assay Protocol:

-

Set up the 96-well plate as follows:

-

Blank: Phosphate buffer only.

-

Control (No Inhibitor): Phosphate buffer, tyrosinase solution, and L-DOPA solution.

-

Inhibitor Test: Phosphate buffer, tyrosinase solution, L-DOPA solution, and the respective this compound test solution.

-

-

To each well, add the following in order:

-

Phosphate Buffer

-

This compound test solution or vehicle (for control)

-

Tyrosinase solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at ~475 nm using a microplate reader. Take kinetic readings every minute for a specified duration (e.g., 20-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, from the dose-response curve.

-

Visualizations

References

- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing 4-Isobutylresorcinol Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylresorcinol, also known as 4-n-butylresorcinol, is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3][4] Its efficacy in reducing hyperpigmentation has made it a valuable active ingredient in dermatology and cosmetology for managing pigmentation disorders.[1] In vitro cell culture models are indispensable tools for screening, characterizing, and validating the efficacy of such compounds before proceeding to clinical trials. These models allow for controlled investigation of cellular mechanisms, dose-response relationships, and comparative analysis with other depigmenting agents.

This document provides detailed protocols for evaluating the efficacy of this compound using common cell culture models, summarizes key quantitative data, and illustrates the underlying molecular pathways.

Mechanism of Action of this compound

The primary mechanism of this compound's hypopigmentary effect is the direct competitive inhibition of tyrosinase.[5] Studies show it is a highly potent inhibitor of human tyrosinase, significantly more so than other common agents like hydroquinone, kojic acid, and arbutin.[1]

Beyond direct enzyme inhibition, this compound also reduces tyrosinase protein levels, but not its mRNA levels.[5] This occurs because it enhances the proteolytic degradation of the tyrosinase enzyme. This process is mediated by the activation of p38 MAPK, which leads to increased ubiquitination of tyrosinase, targeting it for degradation.[5] Notably, its action is independent of signaling pathways like ERK, Akt, or CREB phosphorylation, which are known to regulate the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[2][3][4]

References

- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]

- 4. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cytotoxicity Assessment of 4-Isobutylresorcinol in Keratinocyte Cell Lines

Introduction

4-Isobutylresorcinol, a potent inhibitor of the enzyme tyrosinase, is an increasingly popular ingredient in cosmetic and dermatological formulations designed for skin lightening and managing hyperpigmentation. Given its direct application to the skin, a thorough evaluation of its cytotoxic potential in skin cells, particularly keratinocytes which constitute the majority of the epidermis, is imperative. This document provides a comprehensive set of protocols for assessing the cytotoxicity of this compound in immortalized human keratinocyte cell lines such as HaCaT. The assays described herein—MTT, LDH, and Annexin V/PI staining—provide a multi-faceted approach to evaluating cell viability, membrane integrity, and apoptosis, respectively.

Experimental Workflow Overview

The overall process for assessing the cytotoxicity of this compound involves initial cell culture, treatment with the compound, and subsequent analysis using various assays to measure different aspects of cell health.

Figure 1. General experimental workflow for cytotoxicity assessment.

Quantitative Data Summary

The following tables present example data for the cytotoxic effects of this compound on HaCaT keratinocytes after a 48-hour exposure period. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.

Table 1: Cell Viability by MTT Assay

| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 50 | 1.18 ± 0.06 | 94.4% |

| 100 | 1.05 ± 0.09 | 84.0% |

| 200 | 0.78 ± 0.05 | 62.4% |

| 400 | 0.45 ± 0.04 | 36.0% |

| 800 | 0.15 ± 0.02 | 12.0% |

Table 2: Cytotoxicity by LDH Release Assay

| Concentration (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | % Cytotoxicity |

| 0 (Spontaneous) | 0.12 ± 0.01 | 0% |

| 50 | 0.15 ± 0.02 | 3.4% |

| 100 | 0.21 ± 0.03 | 10.2% |

| 200 | 0.35 ± 0.04 | 26.1% |

| 400 | 0.68 ± 0.06 | 63.6% |

| 800 | 0.95 ± 0.08 | 94.3% |

| Max (Lysis Control) | 1.00 ± 0.07 | 100% |

Table 3: Apoptosis and Necrosis Analysis by Annexin V/PI Flow Cytometry

| Concentration (µM) | Live Cells (AnV-/PI-) (%) | Early Apoptosis (AnV+/PI-) (%) | Late Apoptosis (AnV+/PI+) (%) | Necrotic Cells (AnV-/PI+) (%) |

| 0 (Control) | 96.5 ± 1.5 | 1.5 ± 0.5 | 1.2 ± 0.4 | 0.8 ± 0.2 |

| 200 | 75.2 ± 3.1 | 12.8 ± 1.8 | 8.5 ± 1.1 | 3.5 ± 0.7 |

| 400 | 40.1 ± 2.8 | 25.6 ± 2.2 | 28.7 ± 2.5 | 5.6 ± 0.9 |

Detailed Experimental Protocols

HaCaT Cell Culture and Seeding

-

Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cell Maintenance: Culture HaCaT cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using Trypsin-EDTA, and re-seed into new flasks or plates.

-

Seeding for Assays:

-

MTT/LDH Assays: Seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well flat-bottom plate.[1]

-

Apoptosis Assay: Seed 2 x 10⁵ cells per well in 2 mL of culture medium into a 6-well plate.

-

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.[3][4]

-

Treatment: After 24h incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0-800 µM). Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C.[2]

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well.[2]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[3][5]

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2][5]

-

Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution.[2] Read the absorbance at 570 nm using a microplate reader.

-

Calculation:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

-

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage or lysis.[6]

-

Plate Setup: Prepare a 96-well plate with cells and treatments as described for the MTT assay. Include the following controls in triplicate:[7]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).

-

Sample Collection: Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[8]

-

Supernatant Transfer: Carefully transfer 10-50 µL of the supernatant from each well to a new, optically clear 96-well plate.[7][9]

-

Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).[10]

-

Assay Reaction: Add 100 µL of the reaction mixture to each well containing the supernatant.[8] Incubate for up to 30 minutes at room temperature, protected from light.[8]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

-

Calculation:

-

First, subtract the background control absorbance from all other readings.

-

% Cytotoxicity = ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

-

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.[11]

-

Cell Treatment: Treat cells cultured in 6-well plates with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into a microcentrifuge tube.

-

Washing: Centrifuge the cell suspension at 300-400 x g for 5-10 minutes. Discard the supernatant and wash the cell pellet with cold PBS.[12][13] Repeat this step.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13]

-

Staining:

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

-

Add 5-10 µL of Propidium Iodide solution (e.g., 50 µg/mL).

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube.[13] Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Potential Mechanism of Cytotoxicity

High concentrations of phenolic compounds like this compound may induce cytotoxicity through the generation of Reactive Oxygen Species (ROS), leading to oxidative stress. This can trigger the intrinsic apoptosis pathway, characterized by mitochondrial dysfunction and the activation of a caspase cascade.

Figure 2. Hypothetical signaling pathway for this compound-induced apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. content.abcam.com [content.abcam.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

Application Notes and Protocols: Investigating the Effects of 4-Isobutylresorcinol on Melanin Synthesis in B16 Melanoma Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced through a complex process called melanogenesis. Dysregulation of this pathway can lead to hyperpigmentation disorders. B16 melanoma cells, a murine cell line, are a widely used in vitro model to study melanogenesis and to screen for compounds that modulate melanin production. 4-isobutylresorcinol is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, and is of significant interest for its skin-lightening properties.[1][2] These application notes provide a comprehensive guide to using B16 melanoma cells to investigate the effects of this compound on melanin synthesis, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the expected quantitative data from key experiments investigating the effects of this compound on B16 melanoma cells.

Table 1: Cytotoxicity of this compound on B16 Melanoma Cells

| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± 5.0 |

| 10 | 98 | ± 4.8 |

| 25 | 95 | ± 5.2 |

| 50 | 92 | ± 4.5 |

| 100 | 88 | ± 5.5 |

Note: Data are representative. Actual results may vary.

Table 2: Effect of this compound on Melanin Content in B16 Melanoma Cells

| Treatment | Melanin Content (% of Control) | Standard Deviation |

| Control | 100 | ± 7.0 |

| α-MSH (100 nM) | 250 | ± 15.0 |

| This compound (10 µM) + α-MSH (100 nM) | 150 | ± 10.0 |

| This compound (25 µM) + α-MSH (100 nM) | 90 | ± 8.0 |

| This compound (50 µM) + α-MSH (100 nM) | 60 | ± 5.0 |

Note: α-Melanocyte-stimulating hormone (α-MSH) is used to induce melanogenesis. Data are representative.

Table 3: Effect of this compound on Cellular Tyrosinase Activity in B16 Melanoma Cells

| Treatment | Tyrosinase Activity (% of Control) | Standard Deviation |

| Control | 100 | ± 8.0 |

| α-MSH (100 nM) | 220 | ± 12.0 |

| This compound (10 µM) + α-MSH (100 nM) | 130 | ± 9.0 |

| This compound (25 µM) + α-MSH (100 nM) | 80 | ± 7.0 |

| This compound (50 µM) + α-MSH (100 nM) | 50 | ± 6.0 |

Note: Data are representative.

Experimental Protocols

B16 Melanoma Cell Culture

Materials:

-

B16-F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium[3][4]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well and 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of B16-F10 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Maintenance: Change the medium every 2-3 days.[5]

-

Cell Passaging: When cells reach 80-90% confluency, wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium. Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:4 to 1:10 split ratio.

Cytotoxicity Assay (MTT Assay)

Materials:

-

B16-F10 cells

-

Complete growth medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO). Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Melanin Content Assay

Materials:

-

B16-F10 cells

-

Complete growth medium

-

This compound

-

α-MSH

-

PBS

-

1 N NaOH

-

6-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed B16-F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well. After 24 hours, treat the cells with this compound in the presence or absence of α-MSH (100 nM) for 72 hours.

-

Cell Lysis: Wash the cells with PBS and harvest them. Centrifuge the cell suspension and discard the supernatant.

-

Melanin Solubilization: Dissolve the cell pellet in 1 mL of 1 N NaOH by incubating at 80°C for 1 hour.

-

Absorbance Measurement: Transfer 200 µL of the lysate to a 96-well plate and measure the absorbance at 405 nm.[2]

-

Calculation: The melanin content is normalized to the total protein concentration of the cell lysate, determined by a BCA or Bradford protein assay.

Cellular Tyrosinase Activity Assay

Materials:

-

B16-F10 cells

-

Complete growth medium

-

This compound

-

α-MSH

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

6-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the melanin content assay.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cellular tyrosinase.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

-

Enzyme Reaction: In a 96-well plate, mix 80 µL of the cell lysate (containing equal amounts of protein) with 20 µL of 10 mM L-DOPA in phosphate buffer.

-

Absorbance Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1 hour.

-

Calculation: Tyrosinase activity is determined by the rate of dopachrome formation and is expressed as a percentage of the control.

Visualizations

Experimental Workflow

Caption: Experimental workflow for studying this compound's effects.

Signaling Pathway of Melanogenesis Inhibition by this compound

Caption: this compound inhibits melanogenesis via tyrosinase and MITF.

References

- 1. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2.1. Cell Culture of B16F10 Melanoma Cells and Quantification of Tumor Size during Outgrowth [bio-protocol.org]

- 4. Cell Culture Academy [procellsystem.com]

- 5. B16 Cell Line - Fundamental Guide to B16 Melanoma Cells in Oncological Research [cytion.com]

Application Notes and Protocols: Efficacy and Safety Assessment of 4-Isobutylresorcinol in 3D Reconstructed Human Epidermis Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Isobutylresorcinol is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis, making it a valuable compound for topical treatments of hyperpigmentation.[1][2] Three-dimensional (3D) reconstructed human epidermis models, such as SkinEthic™, EpiSkin™, and EpiDerm™, offer a scientifically robust and ethically sound alternative to animal testing for evaluating the efficacy and safety of such cosmetic and pharmaceutical ingredients.[3] These models mimic the multilayered structure and function of the human epidermis, providing a relevant in vitro system for dermatological research.[3]

This document provides a detailed protocol for testing the depigmenting efficacy and safety of this compound using 3D reconstructed human epidermis models. The protocols cover cell viability, melanin content, tyrosinase activity, and gene and protein expression analysis.

Mechanism of Action of this compound